![molecular formula C23H18ClFN2OS B2870474 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 450351-24-3](/img/structure/B2870474.png)
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
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Overview
Description
Indole derivatives, such as the one you’re interested in, are a type of aromatic heterocyclic organic compound. They have a wide range of applications in the pharmaceutical industry due to their diverse biological activities . They are often used as a scaffold in the discovery of innovative drugs .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Indole itself is crystalline and colorless in nature with specific odors .Scientific Research Applications
Anticancer Activity in Biochemistry
The compound has shown potential in the field of biochemistry for its anticancer properties. A study published in the Journal of Structural Chemistry reported the synthesis of a similar heterocyclic compound and its inhibitory effect on human lung adenocarcinoma cells . Although the study was retracted, it highlights the interest in such compounds for cancer treatment research.
Pharmacological Applications
In pharmacology, compounds like Oprea1_133142 may be investigated for their therapeutic potential. While specific studies on this compound are not available, related structures have been explored for their medicinal properties, including as intermediates in the synthesis of drugs like empagliflozin .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-20-7-3-1-5-16(20)13-27-14-22(19-6-2-4-8-21(19)27)29-15-23(28)26-18-11-9-17(25)10-12-18/h1-12,14H,13,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBJEPTJBRBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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